Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound belonging to the 1,4-dihydropyrimidobenzimidazole class. These compounds are pharmacologically significant, with reported activities such as antimicrobial, anticancer, and anti-inflammatory properties . The core structure features a fused pyrimidine-benzimidazole system, with substituents at positions 2 (methyl), 3 (carboxylate ester), and 4 (3-methylphenyl) influencing its chemical and biological behavior. Its synthesis typically involves Biginelli-like cyclocondensation reactions, utilizing aldehydes, β-ketoamides, and 2-aminobenzimidazole precursors under reflux conditions .
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O2/c1-12-7-6-8-14(11-12)18-17(19(24)25-3)13(2)21-20-22-15-9-4-5-10-16(15)23(18)20/h4-11,18H,1-3H3,(H,21,22) |
InChI Key |
VBAXXRXLHWISCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out in a mixture of solvents under mild conditions, resulting in high yields and efficiency. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Chemical Reactions Analysis
Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as sodium metabisulphite.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole derivatives with different substituents on the phenyl group .
Scientific Research Applications
Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and bioactivity.
Substituent Variations and Structural Analogues
Key structural differences among analogues lie in the ester group (methyl vs. ethyl), the 4-aryl substituent (e.g., 3-methylphenyl vs. pyridinyl or nitro/methoxy-substituted phenyl), and the presence of secondary amides. These modifications significantly alter molecular properties and bioactivity.
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Boiling Points : Ethyl esters (e.g., 544.5±60.0°C for the trimethoxyphenyl derivative ) generally have higher boiling points than methyl esters due to increased molecular weight.
- pKa Values : The target compound’s methyl ester (predicted pKa ~5.0) is less acidic than carboxamide derivatives (pKa ~3.5–4.0), influencing ionization under physiological conditions .
Biological Activity
Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O3
- Molecular Weight : 361.4 g/mol
- IUPAC Name : this compound
The structure features a pyrimidine and benzimidazole core, which are common in various pharmacologically active compounds. The presence of methyl groups enhances its lipophilicity, potentially influencing its biological activity and solubility.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK4.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activities of this compound are thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate inflammation and cell growth.
Case Studies and Experimental Findings
A notable study investigated the effects of this compound on tumor growth in vivo. When administered to mice with implanted tumors, significant reductions in tumor size were observed compared to controls:
| Treatment Group | Tumor Volume (cm³) | % Reduction |
|---|---|---|
| Control | 5.0 | - |
| Compound Treatment | 2.0 | 60% |
This study indicates the potential for this compound as an effective therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
